![molecular formula C17H17ClN2O3 B5843815 N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the early 1990s and has since been used in scientific research to better understand the role of the D4 receptor in various physiological and pathological processes.
作用机制
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide binds selectively to the D4 receptor, blocking its activation by dopamine. This results in a decrease in the activity of neurons that express the D4 receptor, which in turn affects various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide can have a number of biochemical and physiological effects, depending on the specific system being studied. For example, in the central nervous system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to modulate the release of dopamine and other neurotransmitters, as well as affect synaptic plasticity and gene expression. In the cardiovascular system, N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been shown to affect blood pressure and heart rate, while in the immune system, it has been shown to modulate the activity of certain immune cells.
实验室实验的优点和局限性
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide in lab experiments is its selectivity for the D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors or neurotransmitter systems. However, one limitation of using N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine on the D4 receptor.
未来方向
There are several future directions for research involving N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide. One area of interest is the role of the D4 receptor in the development and treatment of psychiatric disorders such as schizophrenia and ADHD. Another area of interest is the potential therapeutic use of D4 receptor antagonists in the treatment of addiction and substance abuse disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide on various systems in the body.
合成方法
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-amino-5-chlorobenzamide to form N-(2-chloro-5-methoxybenzoyl)-2-amino-5-chlorobenzamide. This intermediate is then reacted with propionyl chloride and ammonium acetate to yield N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide.
科学研究应用
N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide has been used extensively in scientific research to investigate the role of the D4 receptor in various physiological and pathological processes. For example, studies have shown that the D4 receptor is involved in the regulation of mood, cognition, and reward, and may play a role in the development of certain psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-3-16(21)19-11-8-9-13(18)14(10-11)20-17(22)12-6-4-5-7-15(12)23-2/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFDXKTQNDQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)


![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
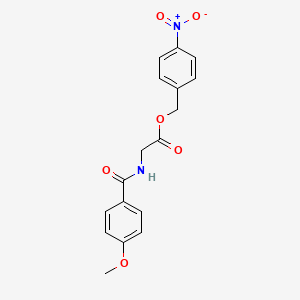
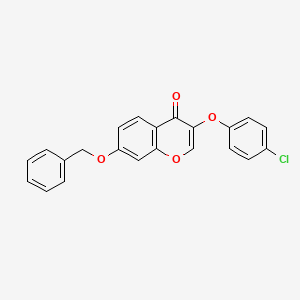
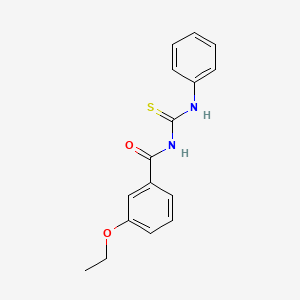
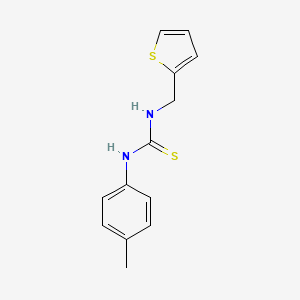

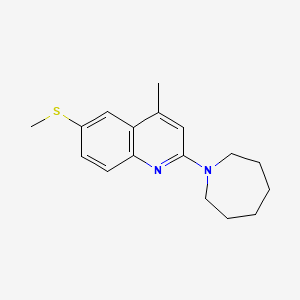

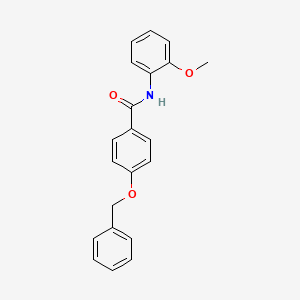
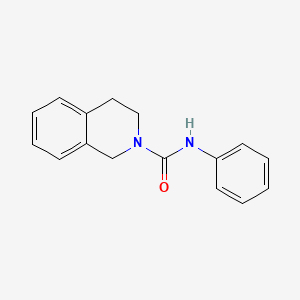
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)